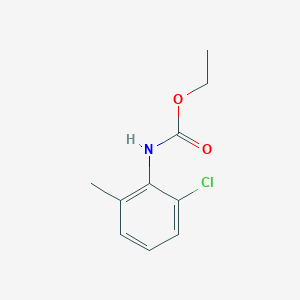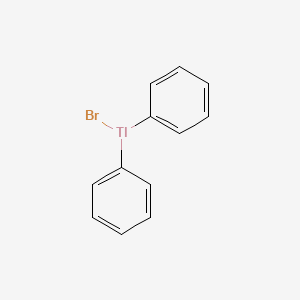
Thallium, bromodiphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium, bromodiphenyl- is a chemical compound that combines thallium, a heavy metal, with bromodiphenyl, an organic moiety. Thallium is known for its high toxicity and has been used in various industrial applications. The combination with bromodiphenyl introduces unique properties that make this compound of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of thallium, bromodiphenyl- typically involves the reaction of thallium salts with bromodiphenyl compounds. One common method is the reaction of thallium(I) bromide with diphenyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Thallium, bromodiphenyl- undergoes various chemical reactions, including:
Oxidation: Thallium in the compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: The compound can be reduced back to thallium(I) using reducing agents like hydrogen or sodium borohydride.
Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents. Common reagents include halogens, hydrogen, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thallium, bromodiphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a component in certain types of sensors and detectors.
Wirkmechanismus
The mechanism of action of thallium, bromodiphenyl- involves its interaction with cellular components, particularly proteins and enzymes. Thallium ions can interfere with potassium channels and other ion transport mechanisms, leading to cellular dysfunction. The bromodiphenyl moiety may also interact with cellular membranes and proteins, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Thallium, bromodiphenyl- can be compared with other thallium compounds such as thallium(I) chloride and thallium(III) oxide. Unlike these simpler compounds, thallium, bromodiphenyl- has a more complex structure that introduces additional reactivity and potential applications. Similar compounds include:
Thallium(I) chloride: A simpler thallium compound with fewer applications.
Thallium(III) oxide: Known for its use in high-temperature superconductors and other specialized materials.
Thallium bromide: Used in infrared detectors and other optical applications.
Thallium, bromodiphenyl- stands out due to its unique combination of organic and inorganic components, offering a broader range of applications and reactivity.
Eigenschaften
CAS-Nummer |
10192-61-7 |
|---|---|
Molekularformel |
C12H10BrTl |
Molekulargewicht |
438.49 g/mol |
IUPAC-Name |
bromo(diphenyl)thallane |
InChI |
InChI=1S/2C6H5.BrH.Tl/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
LCUSYPPVRICFIL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Tl](C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



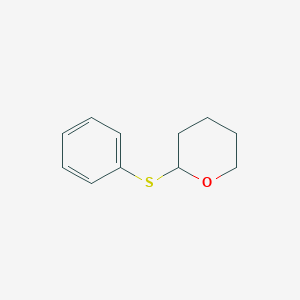

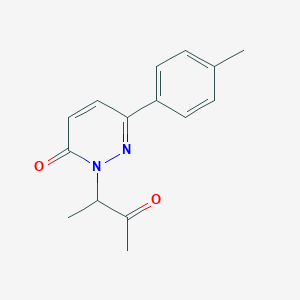

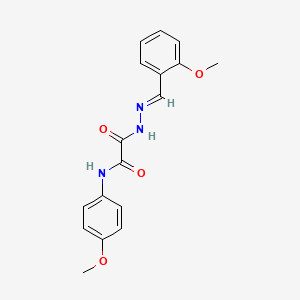

![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

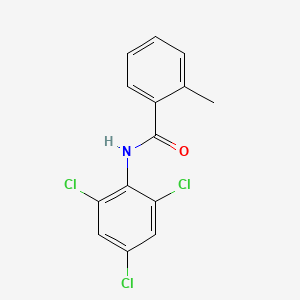
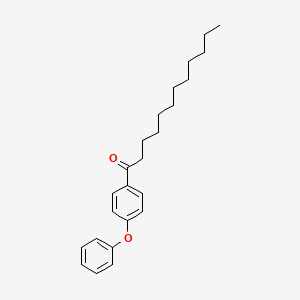
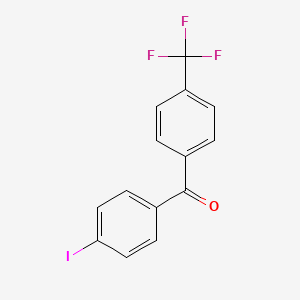
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)
